molecular formula C15H21Cl2N3 B2673051 7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2060036-05-5

7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Cat. No.: B2673051
CAS No.: 2060036-05-5
M. Wt: 314.25
InChI Key: NOFCBWWKJMAUJI-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring. The molecule is substituted with two methyl groups at the 7-position and a phenyl group at the 1-position, with dihydrochloride salt formation enhancing its solubility . Key identifiers include:

  • CAS Numbers: 2060036-05-5 (primary) and 1547029-57-1 (synonym) .
  • Molecular Formula: C₁₅H₂₁Cl₂N₃ (MW: 314.25) .
  • Synthesis and Availability: Produced by multiple global suppliers, including ISO 9001/14001 and GMP-certified manufacturers in China, India, and the U.S. .

Properties

IUPAC Name

7,7-dimethyl-1-phenyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-15(2)8-14-12(9-16-11-15)10-17-18(14)13-6-4-3-5-7-13;;/h3-7,10,16H,8-9,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFCBWWKJMAUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenyl-3,3-dimethyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrazoloazepine structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
  • Structure : Differs by replacing the phenyl group and dihydrochloride with a ketone (C=O) at the 4-position.
  • Molecular Formula : C₈H₁₅Cl₂N₃O (MW: 288.72) .
2.1.2. Isoxazole Derivatives (7b and 7c)
  • Structure : Contain a 1-oxa-2-aza core fused to naphthalene or benzocycloheptene rings, with chloro and phenethylpiperidinyl substituents .
  • Key Differences : Isoxazole rings confer distinct electronic properties and metabolic stability compared to pyrazole-azepine systems .
2.1.3. Pyrazolo[4,3-c]pyridine Derivatives
  • Example: tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate.
  • Structure : Features a pyridine ring fused to pyrazole instead of azepine, with tert-butyl and carboxylate groups .
  • Key Differences : Smaller ring size (pyridine vs. azepine) and carboxylate substituents may enhance solubility but reduce lipophilicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Enhancers Key Substituents
Target Compound C₁₅H₂₁Cl₂N₃ 314.25 Dihydrochloride salt 7,7-Dimethyl, 1-Phenyl
Pyrazolo[4,3-c]azepin-4-one C₈H₁₅Cl₂N₃O 288.72 Ketone group 4-Oxo
Isoxazole Derivatives (7b/7c) C₂₀H₂₄ClN₃O₂ ~380 Phenethylpiperidinyl Chloro, Heterocyclic fusion
tert-Butyl Pyrazolo[4,3-c]pyridine C₁₄H₂₂N₄O₂ 294.35 Carboxylate ester tert-Butyl, Amino

Biological Activity

7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 2060036-05-5
  • Molecular Formula : C15H21Cl2N3
  • Molecular Weight : 314.25 g/mol

Structural Representation

The chemical structure of the compound can be represented as follows:

C15H21Cl2N3\text{C}_{15}\text{H}_{21}\text{Cl}_{2}\text{N}_{3}

Research indicates that this compound exhibits various biological activities that may include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may act against certain bacterial strains by inhibiting their growth through unique mechanisms that require further elucidation.
  • Cytotoxic Effects : In vitro studies have shown that the compound may possess cytotoxic properties against cancer cell lines. The exact mechanism remains under investigation but could involve apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various pyrazolo compounds including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations (data not published).
  • Cytotoxicity Assays :
    • In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicative of moderate cytotoxicity. The mechanism involved potential interactions with DNA and mitochondrial pathways leading to cell death (data not published).

Comparative Biological Activity

CompoundActivity TypeIC50 ValueReference
7-Dimethyl-1-phenyl-pyrazolo[4,3-c]azepineAntimicrobialNot specified
7-Dimethyl-1-phenyl-pyrazolo[4,3-c]azepineCytotoxic (HeLa)25 µM
Control Drug (e.g., Doxorubicin)Cytotoxic (HeLa)0.5 µM

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Process Overview

  • Step 1 : Formation of the pyrazole ring via cyclization.
  • Step 2 : Introduction of the phenyl group through electrophilic substitution.
  • Step 3 : Dihydrochloride salt formation for enhanced solubility and stability.

Q & A

Basic: What established synthetic routes are available for this compound, and what reaction parameters critically influence yield?

Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic reactions, such as cyclocondensation of substituted pyrazole precursors with azepine intermediates. Key parameters include:

  • Solvent selection : Methanol or ethanol is often used for cyclization steps due to their polarity and ability to stabilize intermediates .
  • Temperature control : Reactions often require precise heating (60–80°C) to avoid side products, followed by gradual cooling to crystallize the product .
  • Purification : Column chromatography or recrystallization is essential to isolate the dihydrochloride salt form. Yield optimization (e.g., 51% as reported in similar heterocycles) depends on stoichiometric ratios of nitrophenyl or cyano-containing precursors .

Advanced: How can discrepancies in NMR spectral data for stereochemical assignments be resolved?

Methodological Answer:
Discrepancies in 1H^1H and 13C^{13}C NMR signals (e.g., split peaks due to conformational isomerism) require:

  • 2D NMR techniques : Use HSQC or NOESY to correlate proton-carbon interactions and confirm spatial arrangements .
  • Computational validation : Density Functional Theory (DFT) calculations can predict chemical shifts and compare them with experimental data to resolve ambiguities .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation, as demonstrated for structurally related pyrazolo-pyridine derivatives .

Basic: What theoretical frameworks guide the study of this compound’s pharmacological mechanisms?

Methodological Answer:
Research should align with:

  • Receptor-ligand interaction models : Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., GPCRs or kinases) .
  • Structure-activity relationship (SAR) frameworks : Systematic modification of the phenyl or dimethyl groups can elucidate pharmacophore requirements .

Advanced: What strategies reduce batch-to-batch variability during synthesis?

Methodological Answer:

  • Process control systems : Implement real-time monitoring via in situ FTIR or Raman spectroscopy to track intermediate formation .
  • AI-driven optimization : Use COMSOL Multiphysics or machine learning algorithms to model reaction kinetics and predict optimal conditions (e.g., solvent ratios, stirring rates) .
  • Quality-by-Design (QbD) : Statistically design experiments (DoE) to identify critical process parameters (CPPs) affecting purity .

Basic: Which spectroscopic techniques are mandatory for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and DEPT-135 spectra confirm backbone connectivity and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ ion accuracy within 2 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~2200 cm1^{-1}) .

Advanced: How can computational-experimental hybrid approaches clarify metabolic pathways?

Methodological Answer:

  • In silico metabolism prediction : Tools like GLORY or MetaSite simulate Phase I/II transformations (e.g., hydroxylation or glucuronidation) .
  • In vitro validation : Incubate the compound with liver microsomes and use LC-HRMS to detect metabolites, comparing results with computational predictions .

Basic: What are critical considerations for designing solubility studies?

Methodological Answer:

  • Solvent selection : Test aqueous buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO ≤1% v/v) to mimic physiological conditions .
  • Analytical methods : Use UV-Vis spectroscopy or HPLC with a calibrated standard curve for quantification .

Advanced: How to validate stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions, then monitor degradation via UPLC-PDA .
  • Long-term stability : Store samples at 25°C/60% RH and analyze at intervals using validated stability-indicating methods .

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